N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide
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Description
N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
The research conducted by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing various acid moieties. These molecules were tested for antimicrobial, antilipase, and antiurease activities. Among the synthesized compounds, some exhibited good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity. This study highlights the potential of these compounds in antimicrobial and enzyme inhibition applications Başoğlu et al., 2013.
PET Imaging Agent for IRAK4 Enzyme
Wang et al. (2018) synthesized a new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The compound demonstrated high radiochemical yield, purity, and specific activity, making it a promising candidate for PET imaging of neuroinflammatory processes Wang et al., 2018.
Uroselective Alpha 1-Adrenoceptor Antagonists
Elworthy et al. (1997) identified novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists. These compounds were evaluated for their potential in treating conditions related to the human lower urinary tract. The study emphasizes the structural-affinity findings and their implications for developing selective alpha 1-adrenoceptor antagonists Elworthy et al., 1997.
Phosphoric Triamides Containing the P(O)[N]3 Skeleton
Shariatinia et al. (2012) synthesized and characterized new phosphoric triamides, demonstrating their molecular structures through quantum chemical calculations. This research offers insights into the molecular interactions and properties of these compounds, contributing to the understanding of their potential applications Shariatinia et al., 2012.
Mycobacterium Tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. The study identified a promising compound with significant inhibitory activity, highlighting its potential as an antituberculosis agent Jeankumar et al., 2013.
properties
IUPAC Name |
4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-17-9-7-15(8-10-17)13-24-22(27)19-20(26)21-18(11-12-30-21)25(23(19)28)14-16-5-3-2-4-6-16/h2-12,26H,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMFFYDPSIESTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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